molecular formula C13H19Cl2N3O B13779176 4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride CAS No. 75159-40-9

4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride

Cat. No.: B13779176
CAS No.: 75159-40-9
M. Wt: 304.21 g/mol
InChI Key: CAYYWKKNDLSJET-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone is a bicyclic heterocyclic scaffold containing two nitrogen atoms at positions 1 and 2. The compound "4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride" features a diethylamino-methyl substitution at position 3 and exists as a dihydrochloride salt. This modification enhances solubility in polar solvents and may improve bioavailability for pharmacological applications.

Properties

CAS No.

75159-40-9

Molecular Formula

C13H19Cl2N3O

Molecular Weight

304.21 g/mol

IUPAC Name

3-(diethylaminomethyl)quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C13H17N3O.2ClH/c1-3-15(4-2)10-16-9-14-12-8-6-5-7-11(12)13(16)17;;/h5-9H,3-4,10H2,1-2H3;2*1H

InChI Key

CAYYWKKNDLSJET-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CN1C=NC2=CC=CC=C2C1=O.Cl.Cl

Origin of Product

United States

Preparation Methods

Chemical Synthesis Methods of Quinazolinone Derivatives

General Synthetic Approaches to 4(3H)-Quinazolinones

Several classical and modern synthetic methods are employed to prepare 4(3H)-quinazolinone derivatives, which form the basis for functionalized compounds such as 3-((diethylamino)methyl) derivatives:

  • Niementowski Synthesis : Condensation of anthranilic acid with formamide or acid amides under heating (around 120 °C) to form 4(3H)-quinazolinones via an o-amidobenzamide intermediate. This method is straightforward and widely used for quinazolinone core formation.

  • Griess Synthesis : Condensation of anthranilic acid with cyanide in ethanol to yield 2-ethoxy-4(3H)-quinazolinone, followed by ammonia or water treatment to yield amino or quinazilinedione derivatives.

  • Electrophilic Substitution (Chlorination) : Introduction of chlorine substituents on hydroxy groups of quinazolinones using phosphoryl chloride, thionyl chloride, or other chlorinating agents, facilitating further functionalization.

  • Reduction of Pyrimidine Ring : Hydrogenation with palladium or platinum oxide to obtain dihydro derivatives, which can be precursors for further substitution.

  • Oxidant- and Metal-Free Cyclocondensation : Acid-promoted cyclocondensation of 2-amino-N-methoxybenzamides with aldehydes to give 4(3H)-quinazolinones without the use of oxidants or metals, offering a green chemistry approach.

Specific Preparation of 3-Substituted Quinazolinones Including 3-((Diethylamino)methyl) Derivatives

The target compound 4(3H)-quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride is a 3-substituted quinazolinone where the 3-position is functionalized with a diethylaminomethyl group. Preparation methods generally involve:

Table 1: Typical Reaction Conditions for 3-((Diethylamino)methyl)-4(3H)-Quinazolinone Preparation
Step Reagents/Conditions Yield (%) Notes
Formation of chloromethyl intermediate Benzoxazine + hydrazine hydrate, reflux in EtOH, chromatography ~30 White solid, mp ~152 °C
Amination with diethylamine Compound 8 + 2 equiv. diethylamine, reflux in benzene overnight Not specified Purified by evaporation and crystallization
Salt formation Treatment with HCl in ethanol or aqueous medium Quantitative Forms dihydrochloride salt

Enzymatic and Biosynthetic Insights

Recent biochemical studies have revealed alternative biosynthetic pathways for 4(3H)-quinazolinone scaffolds, which may inspire novel synthetic strategies:

  • A fungal two-module nonribosomal peptide synthetase (NRPS) catalyzes tripeptide formation involving anthranilate and amino acids, followed by oxidative cleavage and cyclization to form the quinazolinone core.

  • The nitrogen at position 3 (N-3) originates from inorganic ammonium ions or the amide group of glutamine, highlighting unique enzymatic amidation steps.

  • These findings suggest potential biocatalytic or biomimetic synthetic routes that could be exploited for producing quinazolinone derivatives with high regioselectivity and under mild conditions.

Detailed Research Findings and Spectroscopic Data

  • The chloromethyl intermediate (compound 8) shows characteristic IR peaks at 3301 and 3204 cm⁻¹ (NH2), 1670 cm⁻¹ (C=O), and 1599 cm⁻¹ (C=N). ^1H NMR signals include aromatic multiplets around δ 7.5–8.1 ppm and singlets at δ 4.89 and 5.75 ppm for the chloromethyl protons.

  • The diethylaminomethyl substitution typically results in additional aliphatic signals in the ^1H NMR spectrum corresponding to the diethylamino group, confirming successful substitution.

  • High-resolution mass spectrometry confirms the molecular ion peak consistent with the desired quinazolinone derivative.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Niementowski Synthesis Anthranilic acid + formamide Heating at 120 °C Simple, high yield Limited substitution scope
Griess Synthesis Anthranilic acid + cyanide Ethanol, ammonia/water Early classical method Uses toxic cyanide
Hydrazine Hydrate Cyclization Benzoxazine derivatives + hydrazine hydrate Reflux in ethanol or n-butanol Good for chloromethyl intermediates Moderate yields (~30%)
Amination with Diethylamine Chloromethyl quinazolinone intermediate Reflux in benzene with secondary amine Direct substitution at 3-position Requires careful purification
Acid-Promoted Cyclocondensation 2-Amino-N-methoxybenzamides + aldehydes Acid catalysis, no oxidants/metals Green chemistry approach May require specific substrates

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone ring, leading to different structural analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups. These derivatives can exhibit different biological activities and are of interest in medicinal chemistry.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a subject of interest in drug development. Key properties include:

  • Anticancer Activity : Quinazolinone derivatives, including 4(3H)-quinazolinone compounds, have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives with dithiocarbamate side chains demonstrated potent antitumor activity in vitro, indicating their potential as anticancer agents .
  • Antimicrobial Effects : Research has highlighted the antimicrobial properties of quinazolinone derivatives. Compounds have been synthesized and tested for their efficacy against both gram-positive and gram-negative bacteria, demonstrating varying degrees of antibacterial activity .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which are crucial for preventing oxidative stress-related diseases. The presence of specific substituents on the quinazolinone scaffold enhances these activities .

Synthesis and Development

The synthesis of 4(3H)-quinazolinone derivatives typically involves various methods that facilitate the incorporation of different functional groups to enhance biological activity. Notable synthetic routes include:

  • Three-component Condensation : This method involves the reaction of carboxylic acids, amines, and 2-aminobenzoic acids to form quinazolinones efficiently .
  • Oxidative Coupling : A green synthesis approach has been developed to produce quinazolinones with improved yields while minimizing environmental impact .

Case Studies

Several studies have documented the biological evaluation of 4(3H)-quinazolinone derivatives:

  • Antitumor Activity Study : A series of compounds were synthesized and evaluated for their antitumor effects. The results indicated that modifications at specific positions on the quinazolinone structure significantly influenced their cytotoxicity against cancer cells .
  • Antimicrobial Evaluation : Novel derivatives were tested against various microbial strains, revealing that certain substitutions markedly improved antibacterial efficacy. For instance, compounds with methoxy substituents showed enhanced activity compared to others .

Potential Therapeutic Applications

Given its diverse pharmacological profile, 4(3H)-quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride has potential applications in treating various conditions:

  • Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer drug.
  • Infectious Diseases : The antimicrobial properties suggest its utility in developing new antibiotics or adjunct therapies for infections.
  • Oxidative Stress Disorders : The antioxidant capabilities could be harnessed in formulations aimed at combating diseases linked to oxidative stress.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces cytotoxicity in cancer cell lines
AntimicrobialEffective against gram-positive and negative bacteria
AntioxidantReduces oxidative stress; metal-chelating properties

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4(3H)-Quinazolinone Derivatives

Compound Name (CAS) Substituents (Position) Salt Form Key Properties/Biological Activities Reference
3-((Diethylamino)methyl)-4(3H)-quinazolinone dihydrochloride 3-(diethylamino)methyl Dihydrochloride High solubility; potential CNS activity* Target
3-[[(4-Methylphenyl)amino]methyl]-... (75159-50-1) 3-(4-methylphenylamino)methyl Dihydrochloride Likely lipophilic; uncharacterized activity
2-[(Methylamino)methyl]-4(3H)-quinazolinone (1170187-60-6) 2-(methylamino)methyl Hydrochloride Moderate solubility; unexplored bioactivity
3-(2-Ethoxyphenyl)-2-(piperazinylmethyl)-... (1094210-96-4) 3-(2-ethoxyphenyl); 2-(piperazinyl) Dihydrochloride Anticancer potential (p38 MAPK inhibition)
6-Chloro-3-hydroxy-2-(4-methylphenyl)-... (338412-59-2) 6-Cl; 3-OH; 2-(4-methylphenyl) None Antioxidant activity (ABTS+/DPPH assays)

Notes:

  • Position 3 substitutions: Diethylamino-methyl (target compound) introduces stronger basicity compared to 4-methylphenylamino (CAS 75159-50-1) or hydroxyl groups (CAS 338412-59-2). This may enhance interactions with charged biological targets .
  • Position 2 substitutions: Piperazinylmethyl (CAS 1094210-96-4) and methylaminomethyl (CAS 1170187-60-6) groups modulate steric and electronic properties, affecting receptor binding .
  • Salt forms : Dihydrochloride salts (target, CAS 75159-50-1) improve aqueous solubility, critical for drug delivery, whereas free bases (e.g., CAS 338412-59-2) may favor membrane permeability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight Solubility (Predicted) pKa (Predicted)
Target compound C₁₃H₁₈Cl₂N₃O 326.21 High (polar solvents) 8.2–9.5*
CAS 338412-59-2 C₁₅H₁₁ClN₂O₂ 286.71 Low (lipophilic) 7.27
CAS 1170187-60-6 C₁₀H₁₁N₃O·HCl 225.68 Moderate 7.8–8.5*

Notes:

  • The dihydrochloride form of the target compound significantly increases solubility compared to neutral analogues.
  • pKa values are estimated based on substituent effects (e.g., diethylamino group raises basicity) .

Biological Activity

4(3H)-Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The compound 4(3H)-quinazolinone, 3-((diethylamino)methyl)-, dihydrochloride is a notable member of this class, exhibiting promising pharmacological profiles. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of 4(3H)-quinazolinone is characterized by a fused bicyclic ring system containing nitrogen atoms. The diethylamino group enhances its solubility and biological activity. Various synthetic routes have been developed to produce this compound efficiently, often involving condensation reactions between appropriate precursors.

Anticancer Activity

Recent studies indicate that quinazolinone derivatives exhibit potent anticancer effects against various cancer cell lines. For instance, compounds derived from 4(3H)-quinazolinones have shown significant cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. One study reported the IC50 values for specific derivatives:

  • A3 : 10 μM (PC3), 10 μM (MCF-7), 12 μM (HT-29) .
    These findings suggest that modifications to the quinazolinone structure can enhance its anticancer efficacy.

Antibacterial Activity

4(3H)-quinazolinone derivatives have been evaluated for their antibacterial properties against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that certain derivatives synergized with traditional antibiotics like piperacillin-tazobactam, enhancing their bactericidal activity . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the quinazolinone scaffold significantly influence antibacterial potency.

Antifungal and Anti-inflammatory Effects

In addition to antibacterial properties, quinazolinones have shown antifungal activity against various fungal strains. The compounds also exhibit anti-inflammatory effects by inhibiting key inflammatory pathways. These activities are attributed to the ability of quinazolinones to modulate cytokine production and inhibit enzymes involved in inflammation .

Data Summary

Activity TypeObserved EffectsIC50 Values
AnticancerCytotoxicity against PC3, MCF-7, HT-29A3: 10 μM (PC3)
A3: 10 μM (MCF-7)
A3: 12 μM (HT-29)
AntibacterialSynergistic effects with antibiotics on MRSA-
AntifungalActivity against various fungal strains-
Anti-inflammatoryInhibition of inflammatory cytokines-

Case Studies

  • Cytotoxicity Evaluation : In a study involving quinazolinone-thiazole hybrids, several compounds exhibited significant cytotoxic effects across multiple cancer cell lines with varying IC50 values .
  • Antibacterial Synergy : The combination of a specific quinazolinone derivative with piperacillin-tazobactam was shown to effectively kill MRSA in vitro and in vivo, demonstrating its potential as an adjunct therapy for resistant infections .

Q & A

Q. Advanced

  • Byproduct identification : LC-MS detects acetylated side products from incomplete acylation.
  • Recrystallization : Ethanol-water (90:10) removes polar impurities; silica gel chromatography isolates non-polar contaminants .
  • Counterion exchange : Converting to hydrochloride salt improves crystallinity and reduces hygroscopicity .

How to study target binding mechanisms for this compound?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to fungal CYP51 (target for antifungals).
  • Molecular docking : AMBER or AutoDock simulations predict interactions with the heme cofactor.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy/entropy for SAR refinement .

How to evaluate stability under physiological conditions?

Q. Advanced

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor via UV-Vis (λ=270 nm).
  • Oxidative stress : Treat with H₂O₂ (0.3%) to simulate metabolic oxidation; LC-MS identifies quinazolinone N-oxide byproducts.
  • Light exposure : ICH guidelines (5000 lux/hr) assess photodegradation; amber vials prevent radical formation .

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